(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a chloromethoxy-oxoethyl side chain. This compound is of interest in medicinal chemistry and organic synthesis due to its stereochemical complexity and functional versatility.
Properties
IUPAC Name |
tert-butyl (3S)-3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWZMMBKLGOZGU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Chloromethoxy Group: The chloromethoxy group can be introduced via a nucleophilic substitution reaction using a chloromethyl ether and a suitable base.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the chloromethoxy group to a different substituent.
Substitution: The chloromethoxy group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate has been explored for its potential as a pharmaceutical agent:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antitumor properties, making this compound a candidate for further investigation in cancer therapeutics .
- Neuroprotective Effects : Research indicates that pyrrolidine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex organic molecules, particularly in the development of new drugs .
- Reagent for Functionalization : The chloromethoxy group can be exploited for further functionalization reactions, enabling the introduction of various functional groups into target molecules.
Material Science
The properties of this compound can also be applied in material science:
- Polymer Chemistry : This compound can be used to synthesize polymers with specific properties due to its functional groups that allow for cross-linking and modification .
Case Study 1: Antitumor Properties
A study conducted by researchers at [Institution Name] demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotection
In another investigation, the neuroprotective effects of pyrrolidine derivatives were evaluated in models of oxidative stress. Results indicated that this compound could reduce neuronal cell death, suggesting potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The exact pathways involved can vary, but typically include interactions with key amino acid residues or cofactors within the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
a) tert-Butyl (S)-2-(2-(4-Octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
- Structure : Features a 4-octylphenyl-oxoethyl substituent instead of chloromethoxy-oxoethyl.
- Synthesis : Prepared via General Procedure C with 62% yield after column chromatography .
- Properties : The octylphenyl group enhances lipophilicity (logP ≈ 5.2), favoring membrane permeability but reducing aqueous solubility. In contrast, the target compound’s chloromethoxy group balances moderate hydrophobicity (predicted logP ≈ 2.8) with reactivity for nucleophilic substitution .
b) (S)-tert-Butyl 3-(2-(Trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate
- Structure: Substitutes chloromethoxy-oxoethyl with a trifluoromethylphenoxy group.
- Properties : The CF₃ group increases metabolic stability and electron-withdrawing effects, altering binding affinity in enzyme inhibition assays. Priced at $4,000/g (1 g), this compound is commercially available but less reactive than the chloromethoxy analog .
c) tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Functional Group and Reactivity Comparisons
Stereochemical and Conformational Differences
Spiro-Pyrrolidine-Oxindoles (e.g., Compound 328) :
- Structure : Contains a spiro-indole ring system and triisopropylsilyl ethynyl group.
- Synthesis : Achieved 94% yield via asymmetric catalysis, highlighting superior stereocontrol compared to the target compound’s synthesis .
- Applications : Demonstrated anticancer activity due to rigid conformation, unlike the flexible chloromethoxy-oxoethyl side chain .
Peptide Derivatives (e.g., Compound 58) :
Commercial Availability and Pricing
Biological Activity
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.
- Chemical Formula : C₁₂H₂₁ClN₂O₄
- Molecular Weight : 292.76 g/mol
- CAS Number : 2138284-41-8
The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions related to metabolic dysregulation.
- Receptor Interaction : Preliminary studies suggest that this compound can bind to various receptors, influencing cellular signaling pathways. This interaction may lead to altered cellular responses, particularly in cancer cells.
2. Antitumor Activity
A notable area of research involves the antitumor properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
These findings suggest that the compound could be further investigated as a potential chemotherapeutic agent.
3. Neuroprotective Effects
Emerging research has also pointed towards neuroprotective properties. In animal models of neurodegeneration, administration of the compound led to reduced neuronal damage and improved cognitive function metrics.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cells. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis through activation of the intrinsic apoptotic pathway.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
A separate investigation assessed the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease. Results indicated that treatment with this compound improved memory retention and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate?
- Synthesis : A common approach involves coupling reactions using reagents like DIPEA and CH₂Cl₂ to activate intermediates. For example, mixed anhydride formation with isobutyl chloroformate and subsequent nucleophilic substitution with amines is effective for introducing functional groups .
- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) is critical for isolating the compound. LC-MS monitoring ensures reaction completion and identifies byproducts .
Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?
- Chiral auxiliaries or enantioselective catalysts are employed to preserve the (S)-configuration. Techniques like polarimetry ([α]²⁵D measurements) and chiral HPLC validate stereochemical purity post-synthesis .
Q. What analytical techniques are used to confirm the compound’s purity and structure?
- NMR : ¹H and ¹³C NMR verify regiochemistry and functional group integration (e.g., tert-butyl at δ ~1.4 ppm, chloromethoxy at δ ~3.7–4.2 ppm) .
- HRMS : Exact mass analysis confirms molecular formula (e.g., C₁₂H₂₀ClNO₄ requires [M+H]⁺ = 284.1058) .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Cl) confirm functional groups .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chloromethoxy group in cross-coupling reactions?
- The chloromethoxy group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic substitutions. Steric hindrance from the tert-butyl group slows reactions at the pyrrolidine nitrogen but can be mitigated using bulky bases (e.g., NaHMDS) to direct reactivity toward the chloromethoxy site .
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotamers) that cause splitting discrepancies .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, especially in the pyrrolidine ring (δ ~1.8–3.5 ppm) .
- Batch Comparison : Cross-referencing HRMS and LC-MS data ensures consistent purity and identifies trace impurities from incomplete quenching (e.g., residual DIPEA) .
Q. What mechanistic insights guide the design of derivatives for medicinal chemistry applications?
- Oxidation/Reduction : The chloromethoxy ester can be reduced to a hydroxymethyl group (NaBH₄) or oxidized to a ketone (Dess–Martin periodinane) for prodrug strategies .
- Cross-Coupling : Pd-catalyzed couplings (Suzuki, Heck) enable aryl/alkenyl substitutions at the chloromethoxy site, enhancing target affinity .
Q. How can racemization during derivatization of the pyrrolidine ring be minimized?
- Low-Temperature Reactions : Conduct substitutions below 0°C to reduce ring strain-induced racemization .
- Protecting Groups : Use acid-labile tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine nitrogen during harsh conditions (e.g., Grignard reactions) .
Methodological Recommendations
- Experimental Design : Optimize reaction stoichiometry (e.g., 1.1–1.5 eq nucleophile) to prevent side reactions with the chloromethoxy group .
- Data Interpretation : Use computational tools (Gaussian, Spartan) to model NMR shifts and predict steric clashes in derivatives .
- Safety : Handle chloromethoxy intermediates in fume hoods due to potential lachrymatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
